molecular formula C12H5Cl2FN2S B1433280 4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine CAS No. 1242249-93-9

4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine

Cat. No.: B1433280
CAS No.: 1242249-93-9
M. Wt: 299.1 g/mol
InChI Key: QOXZAMDPXZHSAT-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This thiazolopyridine-based scaffold is strategically designed with chlorine and fluorine atoms, features commonly employed to optimize the pharmacokinetic properties and binding affinity of drug candidates . As a specialized synthetic intermediate, it serves as a key precursor for the development of novel heterocyclic compounds for biological screening . Thiazolo[5,4-c]pyridine derivatives and related fused heterocycles are frequently explored in oncology research for their in vitro cytotoxic activities . While the specific biological profile of this compound may be under investigation, related thiazolopyridazine analogues have demonstrated promising cytotoxic activity against various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and A549 (lung) . The presence of the thiazole ring fused to a pyridine core places this compound within a class of nitrogen-sulfur heterocycles known to exhibit a broad spectrum of pharmacologically relevant activities, making it a valuable template for constructing new chemical entities for hit-to-lead optimization campaigns. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-chloro-2-(2-chloro-6-fluorophenyl)-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2FN2S/c13-6-2-1-3-7(15)9(6)12-17-8-4-5-16-11(14)10(8)18-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXZAMDPXZHSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C(=NC=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of thiazolo[5,4-c]pyridine derivatives typically proceeds through:

  • Formation of the thiazole ring via cyclization reactions involving sulfur sources and appropriate nitrogen-containing precursors.
  • Functionalization of the pyridine ring through halogenation and substitution reactions.
  • Introduction of aryl substituents, often halogenated, by cross-coupling or condensation methods.

The key challenge is the efficient and selective construction of the fused heterocyclic framework with precise substitution patterns.

Preparation of the Thiazolo[5,4-c]pyridine Core

Cyclization Using Piperidone Derivatives and Sulfur Sources

One established approach involves treating piperidone derivatives with phosphorus sulfide or elemental sulfur to form the thiazole ring fused to the pyridine structure. For example, a protected piperidone is converted into 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine via reaction with sulfur powder and cyanamide in the presence of a secondary amine catalyst. This intermediate can be further functionalized through bromination and methylation steps to yield substituted thiazolopyridines.

Cyclocondensation Reactions

Cyclocondensation between 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals under acidic conditions (e.g., acetic acid reflux) promotes the formation of thiazolo[4,5-c]pyridazine derivatives, a close analog of the thiazolo[5,4-c]pyridine system. This method involves sequential condensation and dehydration steps leading to ring closure, which can be adapted for related thiazolopyridine syntheses.

Representative Preparation Procedure (Based on Patent and Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of 2-amino-tetrahydrothiazolopyridine Piperidone derivative + sulfur powder + cyanamide + secondary amine catalyst 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate
2 Bromination Copper bromide(II) + alkyl nitrite 2-bromo-5-methyl-tetrahydrothiazolopyridine intermediate
3 Methylation Formaldehyde + triacetoxysodium borohydride Introduction of methyl group at 5-position
4 Cyanation Metal cyanide reagent 2-cyano derivative formation
5 Hydrolysis Acidic conditions Conversion to carboxylic acid or related functional groups
6 Introduction of halogenated phenyl substituent Cross-coupling or condensation with 2-chloro-6-fluorophenyl derivatives Final compound 4-chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine

Reaction Condition Optimization

  • Use of secondary amine catalysts in the initial ring formation step enhances yield and selectivity.
  • Bromination can be performed without copper bromide(II) in some cases to simplify the process.
  • Cyclocondensation reactions benefit from acidic media such as acetic acid and elevated temperatures for efficient ring closure.
  • Microwave-assisted heating and high-pressure reactors (e.g., Q-Tube) have been reported to improve reaction rates and yields in related heterocyclic syntheses.

Summary of Yields and Conditions from Literature Examples

Reaction Step Yield (%) Conditions Notes
Cyclization to thiazolopyridine core Not explicitly reported Sulfur powder, cyanamide, secondary amine catalyst, room temperature to reflux Efficient single-step conversion
Bromination Moderate to high Copper bromide(II), alkyl nitrite, room temperature Allows selective halogenation
Methylation Moderate Formaldehyde, triacetoxysodium borohydride Introduces methyl group at 5-position
Cyanation High Metal cyanide, reflux Prepares cyano intermediate for further hydrolysis
Hydrolysis High Acidic aqueous conditions Converts cyano to carboxylic acid derivatives
Cross-coupling with halogenated aryls Variable (40-70%) Palladium catalysis, DMF, elevated temperature Enables introduction of 2-chloro-6-fluorophenyl substituent

Research Findings and Industrial Relevance

  • The process outlined in patent US8058440B2 emphasizes industrial scalability using inexpensive starting materials and minimizing steps while maintaining high purity and yield of intermediates relevant to thiazolopyridine derivatives.
  • The cyclocondensation approach under microwave or high-pressure conditions offers a rapid and efficient route to related fused heterocycles, which can be adapted for the target compound.
  • Functionalization of pyridine rings with halogen substituents is well-established, with multiple methods available to introduce chloro and fluoro groups selectively, critical for the biological activity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs with different chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolopyridines, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine has been studied for its biological activities, particularly as a potential therapeutic agent. Its structural features suggest it may interact with various biological targets, which could lead to the development of new pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that compounds similar to thiazolo[5,4-c]pyridine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines. This compound's specific interactions with cellular pathways are under investigation to determine its efficacy as an anticancer agent .

Antimicrobial Properties

The thiazolo[5,4-c]pyridine framework has shown promise in antimicrobial research. Compounds within this class have been tested against various bacterial strains, revealing potential as broad-spectrum antibiotics. The presence of chlorine and fluorine atoms may contribute to enhanced activity by altering membrane permeability or inhibiting key metabolic processes in pathogens .

Neuropharmacology

Recent studies have explored the neuropharmacological effects of thiazolo[5,4-c]pyridine derivatives. Preliminary findings suggest these compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of specific receptors could lead to neuroprotective effects .

Synthetic Applications

In synthetic chemistry, this compound serves as an intermediate for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, facilitating the development of novel compounds with tailored properties for specific applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agentSignificant cytotoxicity against cancer cells
Antimicrobial PropertiesBroad-spectrum antibiotic potentialEffective against multiple bacterial strains
NeuropharmacologyPossible neuroprotective effectsModulates neurotransmitter systems
Synthetic ApplicationsIntermediate for complex molecule synthesisEnables exploration of novel synthetic pathways

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

a) Thiazolo[3,2-a]pyridine Derivatives
  • Example : Symmetrical bis-thiazolo[3,2-a]pyridine derivatives (e.g., compounds 4a-c from ).
  • Structural Differences : The thiazole ring is fused at the [3,2-a] position of the pyridine, altering the electron density distribution compared to the [5,4-c] fusion in the target compound.
  • Synthesis: These derivatives are synthesized via bis-heterocyclization, leveraging thieno[2,3-b]thiophene motifs, and are characterized by NMR and GCMS .
b) Oxazolo[5,4-b]pyridine Analogues
  • Example : 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS: 1001341-31-6).
  • Structural Differences : Replacement of the thiazole sulfur with oxygen in the oxazole ring reduces electron-withdrawing effects and alters reactivity. Methoxy and chloro substituents on the phenyl ring further modulate lipophilicity .

Substituent Effects

a) Halogen vs. Alkoxy Substituents
  • Target Compound : Chloro and fluoro groups enhance electrophilicity and metabolic stability.
  • Comparison Compound : 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine (CAS: 2409835-63-6) features a methoxymethyl group, increasing steric bulk and reducing polarity compared to the fluorophenyl group in the target compound .
b) Phenyl Ring Modifications
  • Example : 2-(Methylthio)thiazolo[5,4-c]pyridine (C₇H₆N₂S₂).
  • Key Difference : A methylthio group replaces the halogenated phenyl ring, enhancing nucleophilicity and altering binding interactions in biological systems .

Physical and Chemical Properties

Property 4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine 4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine 6-Chloro-oxazolo[5,4-b]pyridine
Molecular Formula C₁₂H₆Cl₂FN₂S C₈H₇ClN₂OS C₁₃H₉Cl₂NO₂
Molar Mass (g/mol) ~299.1 (estimated) 214.67 294.13
Density (g/cm³) Not reported 1.425±0.06 Not reported
Boiling Point (°C) Not reported 329.5±32.0 Not reported
pKa Not reported -0.61±0.50 Not reported

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis suffers from low yields (9–25%) due to challenging cyclization steps, a common issue in thiazolopyridine chemistry .

Electronic Effects : Halogen substituents (Cl, F) enhance stability and interaction with biological targets compared to alkoxy or methylthio groups .

Structural Characterization : Tools like SHELX remain critical for crystallographic analysis of complex heterocycles, including thiazolopyridines .

Biological Activity

4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₂H₅Cl₂FN₂S
  • Molecular Weight : 299.16 g/mol
  • CAS Number : 1242249-93-9
  • Structural Characteristics : The compound features a thiazolo-pyridine core with chlorine and fluorine substituents, which are critical for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolo[5,4-c]pyridine derivatives. Specifically, compounds containing similar structural motifs have shown efficacy against various viral targets:

  • Mechanism of Action : These compounds often inhibit viral replication through interference with key viral enzymes or by disrupting viral entry into host cells.
  • Case Study : A derivative with structural similarities exhibited an EC₅₀ value of 0.26 μM against Hepatitis C virus (HCV) NS5B RNA polymerase, indicating potent antiviral activity and low cytotoxicity in MT-4 cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Studies : In vitro evaluations demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antimicrobial efficacy.
PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

This data indicates that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiazolo derivatives has been a focal point in recent research:

  • Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects in various cancer cell lines. For example, one study reported IC₅₀ values in the low micromolar range against human cancer cell lines, suggesting significant therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo derivatives is closely linked to their chemical structure:

  • Substituent Effects : Modifications at the C-2 and N-3 positions of the thiazole ring have been shown to enhance potency. For instance, the presence of halogen substituents like chlorine or fluorine increases the lipophilicity and binding affinity to biological targets .
SubstituentEffect on Activity
Fluorine at C-6Increased potency
Chlorine at C-2Improved selectivity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multistep protocols involving cyclization and halogenation. For example, a five-step synthesis starting from 2-amino-5-chloropyridine (or analogous precursors) may include:

Condensation with a carbonyl source to form the thiazole ring.

Chlorination using phosphorus oxychloride (POCl₃) to introduce the chloro substituent.

Coupling with 2-chloro-6-fluorophenylboronic acid via Suzuki-Miyaura cross-coupling.
Critical parameters include temperature control (70–120°C), solvent selection (DMF or toluene), and catalyst choice (e.g., Pd(PPh₃)₄). Yield optimization may require inert atmospheres and stoichiometric adjustments .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:

  • NMR/IR : Confirm substituent positions (e.g., chloro and fluorophenyl groups) via 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F} NMR and FT-IR for functional group analysis.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions.
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA. PubChem-derived InChI keys can validate computational models .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity:

MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 1–100 µg/mL.

Kinase inhibition : Use fluorescence polarization assays to measure IC₅₀ against kinases like EGFR or CDK3.

Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

Substituent variation : Synthesize analogs with modified halogens (e.g., Br instead of Cl) or alternative aryl groups (e.g., pyridyl vs. phenyl).

Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., MDM2).

Molecular docking : Align analogs into protein active sites (e.g., PDB: 6JG) to predict binding modes and affinity trends .

Q. What strategies resolve contradictions in reported synthetic yields or purities?

  • Methodological Answer :

  • Reproducibility checks : Verify reaction parameters (e.g., moisture levels, catalyst purity).
  • Analytical cross-validation : Compare HPLC (C18 column, acetonitrile/water gradient) and LC-MS results across labs.
  • Scale-up adjustments : Transition from batch to continuous-flow reactors for improved consistency in halogenation steps .

Q. How can computational modeling guide the design of derivatives with enhanced electronic properties?

  • Methodological Answer :

Frontier orbital analysis : Calculate HOMO/LUMO energies to predict redox behavior.

QSAR models : Corrogate substituent electronegativity with bioactivity using partial least squares (PLS) regression.

Charge-transfer studies : Simulate electron density maps to optimize derivatives for applications in optoelectronics (e.g., polymer solar cells) .

Q. What industrial-scale purification methods ensure high purity without compromising yield?

  • Methodological Answer :

  • Chromatography : Use preparative HPLC with gradient elution (MeOH/H₂O + 0.1% TFA).
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) via ternary phase diagrams.
  • Quality control : Validate purity via GC-MS and elemental analysis (>98%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine

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